![molecular formula C20H14ClN3OS B5727615 2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE](/img/structure/B5727615.png)
2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE
Overview
Description
2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a chlorophenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to have a wide range of pharmacological activities . They have been used in drug discovery for the treatment of various conditions such as diabetes, depression, cancer, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .
Mode of Action
It’s worth noting that thiazole derivatives have been associated with a variety of biological activities . The presence of a prenyl chain in some thiazole derivatives plays a crucial role in their radical scavenging activity .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The lipophilic nature of some thiazole derivatives, due to the presence of a prenyl chain, plays a crucial role in their radical scavenging activity, which may influence their absorption and distribution .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The lipophilic nature of some thiazole derivatives, due to the presence of a prenyl chain, may influence their interaction with the biological environment .
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . Additionally, it interacts with estrogen receptors, neuropeptides, and adenosine receptors, influencing various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cell proliferation and differentiation by modulating the expression of key regulatory genes. The impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound binds to the active site of PARP-1, inhibiting its activity and preventing DNA repair . Additionally, it can act as an agonist or antagonist for certain receptors, thereby modulating signal transduction pathways. Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone vary with different dosages. At lower doses, the compound has been observed to exhibit therapeutic effects, such as tumor growth inhibition and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues can vary, with higher concentrations observed in target tissues, such as tumors, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with relevant biomolecules. The localization within the nucleus allows it to modulate gene expression, while its presence in mitochondria can influence cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE typically involves multiple steps. One common method starts with the preparation of the furan-2-carbaldehyde derivative, which is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to yield the final thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiazole ring structure and has been studied for its antiviral and antibacterial properties.
2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides: These compounds also contain a furan ring and have shown significant antimicrobial activity.
Uniqueness
What sets 2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE apart is its unique combination of structural features, including the thiazole, furan, and chlorophenyl groups.
Properties
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-8-6-15(7-9-16)19-11-10-17(25-19)12-22-24-20-23-18(13-26-20)14-4-2-1-3-5-14/h1-13H,(H,23,24)/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPUMVOVAMBUHR-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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